4-Amino-5-nitroindane
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Overview
Description
4-Amino-5-nitroindane is an organic compound that belongs to the class of nitroindanes It is characterized by the presence of an amino group at the fourth position and a nitro group at the fifth position on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitroindane typically involves the nitration of indane, followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the indane ring . The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-nitroindane undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various oxidation products depending on the oxidizing agent used.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Reduction: 4-Aminoindane.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: A wide range of substituted derivatives of this compound.
Scientific Research Applications
4-Amino-5-nitroindane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-5-nitroindane involves its interaction with various molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Amino-5-nitroindane can be compared with other similar compounds, such as:
4-Nitroindane: Similar in structure but lacks the amino group, leading to different reactivity and applications.
5-Aminoindane: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2 |
InChI Key |
VGFXLJPBQBEUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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